4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile
CAS No.: 2548981-06-0
Cat. No.: VC11810252
Molecular Formula: C16H20FN3O2S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548981-06-0 |
|---|---|
| Molecular Formula | C16H20FN3O2S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-3-fluorobenzonitrile |
| Standard InChI | InChI=1S/C16H20FN3O2S/c17-16-10-13(11-18)2-3-14(16)12-19-6-1-7-20(9-8-19)23(21,22)15-4-5-15/h2-3,10,15H,1,4-9,12H2 |
| Standard InChI Key | ZVGREPFJLHGSTJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F |
| Canonical SMILES | C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=C(C=C(C=C3)C#N)F |
Introduction
4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile is an organic compound characterized by its unique structural features, including a cyclopropanesulfonyl group, a diazepane ring, and a fluorobenzonitrile moiety. This compound is of interest in various fields due to its potential applications in chemistry, biology, and medicine.
Synthesis Methods
The synthesis of compounds similar to 4-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}-3-fluorobenzonitrile typically involves multiple steps, including nucleophilic substitution and amidation reactions. The process may start with the preparation of cyclopropanesulfonyl chloride, which reacts with 1,4-diazepane to form an intermediate. This intermediate is then reacted with a suitable fluorobenzyl chloride under controlled conditions to yield the final compound.
Chemical Reactions and Applications
-
Oxidation: The compound can undergo oxidation using common oxidizing agents like potassium permanganate or hydrogen peroxide, potentially forming sulfonic acid derivatives.
-
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
-
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzonitrile moiety or the diazepane ring, resulting in various substituted derivatives.
Comparison with Similar Compounds
Similar compounds, such as those containing the cyclopropanesulfonyl group or diazepane ring, share structural features but differ in specific moieties. For example, 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile has a similar structure but with variations in substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume